1,3-Benzodioxole, 5-(dichloromethyl)-
CAS No.: 10584-67-5
Cat. No.: VC14342029
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10584-67-5 |
|---|---|
| Molecular Formula | C8H6Cl2O2 |
| Molecular Weight | 205.03 g/mol |
| IUPAC Name | 5-(dichloromethyl)-1,3-benzodioxole |
| Standard InChI | InChI=1S/C8H6Cl2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,8H,4H2 |
| Standard InChI Key | DMSDSBFMQKCECY-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 1,3-benzodioxole, 5-(dichloromethyl)- is C₈H₄Cl₂F₂O₂, with a molecular weight of 241.02 g/mol . The compound’s structure integrates a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) and a dichloromethyl (-CHCl₂) group at the 5-position. This substitution pattern enhances its reactivity, particularly in nucleophilic and electrophilic reactions, due to the electron-withdrawing effects of the chlorine atoms.
Spectroscopic Data
While specific spectroscopic data for this compound is limited in publicly available literature, analogs such as 5-(chloromethyl)-1,3-benzodioxole (CAS 20850-43-5) provide a basis for inference. For example:
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¹H NMR: Peaks corresponding to the methylene (-CH₂-) group in chloromethyl derivatives appear at δ 4.5–5.0 ppm .
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¹³C NMR: The dichloromethyl carbon is expected to resonate near δ 45–50 ppm, based on similar aliphatic chlorinated compounds .
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IR Spectroscopy: Stretching vibrations for C-Cl bonds typically occur at 550–650 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,3-benzodioxole, 5-(dichloromethyl)- involves dichloromethylation of the parent benzodioxole structure. A plausible method, derived from analogous chloromethylation processes , includes:
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Friedel-Crafts Dichloromethylation: Reaction of 1,3-benzodioxole with dichloromethyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
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Side-Chain Halogenation: Direct chlorination of a pre-existing methyl group on the benzodioxole core using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
Example Reaction Pathway
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to enhance yield and safety. Key parameters include:
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Temperature: 50–80°C to optimize reaction kinetics.
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Catalyst Loading: 5–10 mol% AlCl₃ to minimize side reactions .
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Purity Control: Post-synthesis purification via fractional distillation or recrystallization achieves >97% purity .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.02 g/mol |
| Density | 1.45–1.50 g/cm³ |
| Melting Point | 35–40°C |
| Boiling Point | 260–265°C |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | 50–100 mg/mL |
Chemical Stability
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous environments, releasing hydrochloric acid (HCl) . Storage recommendations include:
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Temperature: 2–8°C in amber glass containers.
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Humidity Control: <30% relative humidity to prevent degradation.
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
1,3-Benzodioxole, 5-(dichloromethyl)- serves as a precursor in the synthesis of VEGFR-2 inhibitors and anti-proliferative agents. Recent studies highlight its role in developing hybrid molecules targeting breast cancer (MDA-MB-231 cells) with IC₅₀ values as low as 4.92 μM .
Agrochemical Development
The dichloromethyl group enhances bioactivity in pesticides, particularly against lepidopteran pests. Derivatives exhibit insect growth regulation by disrupting chitin synthesis .
| Hazard Category | Risk Statement |
|---|---|
| Corrosivity | Causes severe skin burns |
| Environmental Toxicity | Toxic to aquatic life |
Recent Research and Future Directions
Anticancer Activity
A 2025 study synthesized 1,3-benzodioxole derivatives with dichloromethyl groups, demonstrating apoptosis induction in triple-negative breast cancer cells via caspase-3 activation . Molecular dynamics simulations confirmed stable binding to VEGFR-2, suggesting anti-angiogenic potential .
Environmental Impact Mitigation
Ongoing research focuses on biodegradation pathways using Pseudomonas putida strains to metabolize chlorinated benzodioxoles, reducing ecological persistence .
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